![molecular formula C11H9ClN2O2 B1487582 2-(3-Chloro-Phenyl)-5-Methyl-1h-Imidazole-4-Carboxylic Acid CAS No. 1226001-92-8](/img/structure/B1487582.png)
2-(3-Chloro-Phenyl)-5-Methyl-1h-Imidazole-4-Carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro group, imidazole ring formation, and carboxylation. While specific synthetic routes may vary, it typically starts from commercially available starting materials. For instance, the chlorination of 3-chlorophenylacetic acid followed by cyclization with methylamine yields the imidazole ring. The carboxylic acid group is then introduced via appropriate reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Aurora Kinase Inhibition in Cancer Treatment
2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a component in the synthesis of compounds that inhibit Aurora A, a kinase involved in cell cycle regulation. Inhibitors of Aurora A can be potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Compounds
This compound is used in the synthesis of novel structures, such as 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These structures have potential applications in various fields, including medicinal chemistry (A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010).
Antihypertensive Effects
The molecule is also a part of the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds have shown potent antihypertensive effects upon oral administration (D. Carini, J. Duncia, P. Aldrich, et al., 1991).
Photocatalytic Properties
In the field of material science, derivatives of this compound have been used in the creation of coordination polymeric architectures. These materials have shown promising photocatalytic properties, useful in the degradation of pollutants (Lu Lu, Jun Wang, Chunyue Shi, et al., 2021).
Anti-Breast Cancer Agents
Specific derivatives of 2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid have been synthesized and examined for their antiproliferative effects against breast cancer cell lines. Some compounds showed greater effects than reference compounds like cisplatin (C. Karthikeyan, V. Solomon, Hoyun Lee, P. Trivedi, 2017).
Anti-Inflammatory and Analgesic Activities
This compound has been used in the synthesis of imidazo[1,2-a]pyrazine-3-carboxylic esters and acids, which showed significant anti-inflammatory and analgesic activities (E. Abignente, P. D. Caprariis, M. G. Rimoli, et al., 1993).
properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGRTCDZBQXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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